methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzothiazole-2-amine with ethyl acetoacetate, followed by cyclization and subsequent esterification to form the final product. The reaction conditions often include the use of catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. The pyrazole ring may also play a role in the compound’s biological effects by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Shares the benzothiazole moiety but differs in the ester group.
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Contains a benzothiazole moiety and an imidazole ring, with different biological activities.
Uniqueness
Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-hydroxyethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of a benzothiazole moiety, a pyrazole ring, and an acetate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
523992-07-6 |
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Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
methyl 2-[4-acetyl-2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C15H13N3O4S/c1-8(19)13-10(7-12(20)22-2)17-18(14(13)21)15-16-9-5-3-4-6-11(9)23-15/h3-6,17H,7H2,1-2H3 |
InChI Key |
RJTQUSWIMYZNAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC |
Origin of Product |
United States |
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